4-(4-Aminophenyl)butanamide, also known as N-(4-aminophenyl)butanamide, is an organic compound with the molecular formula CHNO. This compound features a butanamide structure with an amino group located at the para position of a phenyl ring. It is classified as an amide and has garnered interest in various fields, including medicinal chemistry and organic synthesis due to its potential therapeutic properties and utility as a building block in chemical synthesis.
The synthesis of 4-(4-aminophenyl)butanamide can be achieved through multiple methods. One common approach involves the reduction of 4-nitrophenylbutanamide using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding 4-(4-aminophenyl)butanamide.
In industrial applications, large-scale hydrogenation processes may be employed, utilizing high-pressure hydrogen gas and suitable catalysts to ensure efficient conversion. Another method includes nitrating phenylbutyric acid to obtain a mixture of isomers, from which 4-nitrophenylbutyric acid can be crystallized and subsequently reduced to form the desired amine .
The molecular structure of 4-(4-aminophenyl)butanamide consists of a butanamide backbone with an amino group attached to a para-substituted phenyl ring. The structural formula can be represented as follows:
Key structural data include:
4-(4-Aminophenyl)butanamide is versatile in its reactivity. It can undergo various chemical reactions, including:
The mechanism of action for 4-(4-aminophenyl)butanamide primarily involves its interaction with biological macromolecules. The amino group facilitates the formation of hydrogen bonds, influencing protein function and potentially modulating biochemical pathways. This interaction is crucial for its proposed therapeutic effects, particularly in anti-inflammatory and analgesic applications .
4-(4-Aminophenyl)butanamide has several applications across different scientific domains:
The synthesis of 4-(4-aminophenyl)butanamide’s core scaffold employs innovative strategies to enhance efficiency and yield. A prominent one-pot approach involves reacting 4-nitroaniline with 2-(2-chloroethoxy)acetic acid in acetonitrile, using potassium carbonate as a base and catalytic acetic acid. This method achieves cyclization and in situ oxidation to form 4-(4-nitrophenyl)morpholin-3-one, followed by reduction to the target aminophenyl derivative, yielding 92% under optimized conditions [8]. Alternatively, reductive acetylation uses palladium-catalyzed hydrogenation (10% Pd/C, H₂, 60 psi) of 4-(4-nitrophenyl)butanamide intermediates in ethanol, achieving near-quantitative conversion without requiring protecting groups [10]. Microwave-assisted condensation between 4-aminobenzoic acid and butyryl chloride in dimethylformamide at 120°C reduces reaction times from hours to 15 minutes while maintaining yields >85% [7].
Table 1: Comparative Analysis of Core Scaffold Assembly Methods
Method | Catalyst/Solvent | Yield (%) | Reaction Time |
---|---|---|---|
One-Pot Cyclization | K₂CO₃/CH₃CN, AcOH | 92 | 8 hours |
Reductive Acetylation | Pd/C, H₂ (ethanol) | 98 | 3 hours |
Microwave Condensation | DMF, 120°C | 87 | 15 minutes |
These routes demonstrate scalability, with the one-pot method enabling gram-scale production (≥95% purity) and the microwave approach reducing energy input by 70% [8] [10].
Strategic modifications to the 4-(4-aminophenyl)butanamide structure enhance bioactivity by altering electronic and steric properties. Introducing a benzoxazole moiety at the aniline nitrogen (e.g., 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide) suppresses LPS-induced IL-6 and IL-1β mRNA expression in keratinocytes (IC₅₀ = 0.604 μM for IL-6). Para-substituted electron-withdrawing groups (e.g., –Cl) increase potency by 3-fold compared to ortho-substituted analogues [4]. For γ-aminobutyric acid (GABA) uptake inhibition, replacing the terminal amine with a 4,4-diphenylbut-3-en-1-yl group enhances mGAT1 selectivity (IC₅₀ = 0.89 μM). Chloro substituents at the ortho position of the benzyl ring improve blood-brain barrier permeability by increasing log P values by 1.5 units [5]. Morpholinone ring formation via intramolecular cyclization yields derivatives like 4-(4-aminophenyl)morpholin-3-one, which exhibits improved water solubility (log S = −2.1) while retaining inhibitory activity against leukotriene A-4 hydrolase [8].
Table 2: Structure-Activity Relationships of Key Analogues
Modification | Biological Target | Potency (IC₅₀) | Key Property Change |
---|---|---|---|
Benzoxazole at N-aniline | IL-6 mRNA expression | 0.604 μM | ↓ Cytokine production |
4,4-Diphenylbutenyl | mGAT1 transporter | 0.89 μM | ↑ BBB permeability |
Morpholinone ring | Leukotriene A-4 hydrolase | 1.2 μM | ↑ Aqueous solubility |
These modifications balance lipophilicity (log P = 2.38–3.27) and polar surface area (64–75 Ų) to optimize drug-likeness [4] [5] [8].
Amide bond formation between 4-aminophenyl and butanamide groups employs acid catalysis and nucleophilic assistance to overcome inherent energy barriers. Acetic acid-catalyzed coupling in toluene at 110°C facilitates direct condensation between 4-aminophenylamine and butanoic acid, achieving 88% yield through in situ water removal via Dean-Stark apparatus [8]. For sterically hindered intermediates, nucleophilic catalysts like 1-hydroxybenzotriazole (HOAt) activate butanoic acid via active ester formation (e.g., HOAt ester), reducing reaction times from 12 hours to 2 hours with 95% conversion [6]. Enzymatic catalysis using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol enables room-temperature amidation with enantioselectivity (>99% ee) for chiral γ-substituted butanoic acids, though yields are moderate (70%) [6].
Mechanistic studies confirm that acid catalysts protonate carbonyl oxygen, enhancing electrophilicity for nucleophilic amine attack. Density functional theory calculations reveal a lowered energy barrier (ΔG‡ = 18 kcal/mol) when HOAt donates a proton to stabilize the tetrahedral intermediate [6].
Solvent selection critically influences intermediate purity and reaction rates during 4-(4-aminophenyl)butanamide synthesis. Nucleophilic aromatic substitution (SNAr) for nitro-group intermediates exhibits rate acceleration in aprotic dipolar solvents: dimethylformamide (DMF) achieves 90% conversion in 30 minutes at 80°C, while ethanol requires 6 hours. This occurs because DMF stabilizes the Meisenheimer complex via solvation, lowering the activation energy by 12 kJ/mol [8]. For crystallization purification, binary solvent systems like ethyl acetate/n-hexane (3:7) isolate the 4-(4-nitrophenyl)butanamide intermediate with 99% purity by exploiting differential solubility (0.5 g/L in hexane vs. 15 g/L in ethyl acetate) [10].
Table 3: Solvent Systems for Intermediate Purification
Intermediate | Optimal Solvent System | Purity (%) | Recovery Yield (%) |
---|---|---|---|
4-(4-Nitrophenyl)butanamide | Ethyl acetate/n-hexane (3:7) | 99 | 85 |
4-(1,3-Dioxoisoindolin-2-yl)butanamide | Chloroform/water | 97 | 90 |
N-(4-Aminophenyl)butanamide | Methanol/diethyl ether (1:9) | 98 | 78 |
Reaction kinetics studies show that nitro-group reduction follows pseudo-first-order kinetics in methanol/water (9:1), with a rate constant (k) of 0.12 min⁻¹. Adding 5 mol% acetic acid suppresses imine byproduct formation by protonating nascent amines, enhancing isolated yields from 70% to 92% [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7